molecular formula C7H5BBrF3O3 B1387624 2-Bromo-3-(trifluoromethoxy)phenylboronic acid CAS No. 1309980-96-8

2-Bromo-3-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1387624
CAS No.: 1309980-96-8
M. Wt: 284.82 g/mol
InChI Key: RIXLLVIGWOPVSW-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethoxy)phenylboronic acid (CAS 1309980-96-8) is a versatile aryl boronic acid intermediate essential for synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. With the molecular formula C₇H₅BBrF₃O₃ and a molecular weight of 284.82 , this compound is uniquely functionalized with both a bromine and a boronic acid group on the same aromatic ring, making it a valuable substrate for Suzuki-Miyaura coupling to create complex biaryl structures. The presence of the trifluoromethoxy group confers unique electronic properties and enhanced metabolic stability to resulting molecules, which is a sought-after trait in medicinal chemistry. Recent scientific investigations highlight the potential of similar trifluoromethyl- and boronic acid-substituted anilides in the design of novel antiandrogens for prostate cancer research, suggesting that this structural motif can interact with key biological targets like the androgen receptor . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment . For precise handling and storage information, please refer to the provided Safety Data Sheet.

Properties

IUPAC Name

[2-bromo-3-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLLVIGWOPVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213385
Record name Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]-
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Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-96-8
Record name Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-3-(trifluoromethoxy)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    Bases: Including potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Such as DMF, toluene, or ethanol.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(trifluoromethoxy)phenylboronic acid is primarily utilized as a reagent in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. Its unique electronic properties due to the trifluoromethoxy group make it particularly effective in these reactions.

Medicinal Chemistry

The compound has demonstrated potential as a therapeutic agent due to its biological activity:

  • Enzyme Inhibition : It serves as a probe in biochemical assays to study enzyme interactions. The bromine atom's positioning enhances its binding affinity to specific targets.
  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15.4 µM
  • Mechanism : Induction of apoptosis through mitochondrial depolarization and activation of caspases.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.4Apoptosis induction
4-Bromo-3-(trifluoromethoxy)phenolPC-3 (prostate)12.7Cell cycle arrest

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various brominated phenols, including this compound. The results indicated potent antibacterial activity against E. coli with an MIC of 32 µg/mL.

Study 2: Anticancer Mechanisms

In another investigation, the anticancer effects on MCF-7 breast cancer cells were assessed, revealing a significant reduction in cell viability (IC50 = 15.4 µM). Flow cytometry analysis confirmed that treatment led to mitochondrial depolarization and activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Positional Isomers

The trifluoromethoxy and bromine substituents’ positions significantly alter properties:

Compound Name Substituent Positions Molecular Weight CAS Number Key Properties
2-Bromo-3-(trifluoromethoxy)phenylboronic acid 2-Br, 3-OCF₃ 284.83 1309980-96-8 High steric hindrance; potential for ortho effect on acidity and reactivity
2-Bromo-5-(trifluoromethoxy)phenylboronic acid 2-Br, 5-OCF₃ 284.83 957034-55-8 Reduced steric hindrance; improved solubility in polar solvents
5-Bromo-2-(trifluoromethoxy)phenylboronic acid 5-Br, 2-OCF₃ 284.83 1072951-56-4 Balanced electronic effects; moderate reactivity in cross-couplings

Key Insights :

  • Ortho vs.
  • Acidity : Ortho-substituted phenylboronic acids typically have lower pKa values than unsubstituted analogs (pKa ~8.8). For example, meta- and para-trifluoromethoxy isomers show pKa ~7.89–8.77, while the ortho isomer’s acidity may be further reduced due to steric and inductive effects .

Halogenated Analogs

Comparison with other halogenated phenylboronic acids:

Compound Name Substituents Molecular Weight Key Differences
2-Bromo-6-chloro-3-methylphenylboronic acid 2-Br, 6-Cl, 3-CH₃ 249.30 Methyl group enhances electron density; reduced acidity (pKa ~9.5)
3-Benzyloxy-6-bromo-2-fluorophenylboronic acid 3-OBn, 6-Br, 2-F 353.15 Benzyloxy group improves solubility in ethers; fluorine enhances stability
2-Fluoro-3-(trifluoromethyl)phenylboronic acid 2-F, 3-CF₃ 221.93 Stronger electron-withdrawing CF₃ group lowers pKa (~7.5); higher reactivity

Key Insights :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than -CF₃ but more than -Cl or -CH₃, balancing acidity and reactivity .
  • Solubility : Bromine and trifluoromethoxy groups reduce solubility in hydrocarbons but enhance it in ketones and ethers. Pinacol esters (e.g., 4-bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester) improve solubility for synthetic applications .

Cross-Coupling Reactions

  • Steric Hindrance : The ortho-bromo substituent in the target compound may slow Suzuki-Miyaura reactions compared to less hindered analogs (e.g., 4-(trifluoromethoxy)phenylboronic acid) .
  • Ester Derivatives: Pinacol esters mitigate steric effects, enabling efficient coupling with aryl halides (e.g., 2,3-dibromoquinoxaline in ) .

Commercial Availability and Handling

  • Availability : The target compound is less common than simpler analogs like 4-(trifluoromethoxy)phenylboronic acid (CAS: 139301-27-2) .
  • Storage : Requires storage at 0–6°C due to sensitivity to moisture and heat, similar to 3-(trifluoromethoxy)phenylboronic acid .

Biological Activity

2-Bromo-3-(trifluoromethoxy)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Overview of Biological Activity

This compound has been studied for its potential as an antibacterial and antifungal agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit notable antimicrobial activity. For instance, studies have reported that related compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, show moderate antibacterial effects against pathogens like Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
5-Trifluoromethyl-2-formylphenylboronic acidE. coli50
5-Trifluoromethyl-2-formylphenylboronic acidBacillus cereus25
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicans100

The proposed mechanism of action for boronic acids involves the inhibition of bacterial enzymes that are crucial for cell wall synthesis. This inhibition leads to cell lysis and ultimately the death of the bacteria . Additionally, the presence of the trifluoromethoxy group enhances the lipophilicity and bioavailability of the compound, which is beneficial for its antimicrobial efficacy.

Case Studies

  • Study on Antibacterial Efficacy :
    A study investigating various phenylboronic acids showed that those with electron-withdrawing groups, such as trifluoromethoxy, displayed enhanced antibacterial properties compared to their unsubstituted counterparts. The study utilized both agar diffusion methods and MIC determination to establish efficacy against several strains of bacteria .
  • In Vivo Studies :
    In vivo studies have demonstrated that compounds similar to this compound exhibit significant reductions in bacterial load in infected animal models. These findings suggest that this class of compounds could be developed into effective therapeutic agents against resistant bacterial strains .

Therapeutic Potential

The compound's ability to inhibit key bacterial enzymes positions it as a promising candidate for further development in treating infections caused by resistant bacterial strains. Furthermore, its potential applications extend beyond antibacterial activity; ongoing research is exploring its role in cancer therapy due to its ability to modulate signaling pathways involved in tumor growth and metastasis .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3-(trifluoromethoxy)phenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation using aryl halide precursors (e.g., 2-bromo-3-(trifluoromethoxy)benzene) and bis(pinacolato)diboron. Key parameters include:

  • Catalyst system: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .
  • Solvent: Dioxane or THF under inert atmosphere.
  • Temperature: 80–100°C for 12–24 hours.
    Yield optimization requires careful control of moisture and oxygen, as boronic acids are prone to protodeboronation in basic or aqueous conditions .

Q. How should purity and structural integrity be validated for this boronic acid?

  • Purity assessment : Use HPLC (≥97% purity, as per industrial standards) with a C18 column and UV detection at 254 nm .
  • Structural confirmation :
    • ¹H/¹³C NMR: Verify substituent positions (e.g., bromo and trifluoromethoxy groups).
    • ¹⁹F NMR: Confirms trifluoromethoxy integrity (δ ~ -55 to -60 ppm) .
    • Mass spectrometry (HRMS): Validate molecular ion ([M+H]⁺ expected at m/z 284.82) .

Q. What storage conditions ensure long-term stability?

Store at 2–8°C in airtight, amber vials under nitrogen. Desiccate to prevent hydrolysis. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, CF₃O) affect reactivity in Suzuki-Miyaura cross-couplings?

The bromo and trifluoromethoxy groups enhance electrophilicity at the boronic acid site, accelerating transmetalation but increasing sensitivity to base-induced side reactions. Key considerations:

  • Base selection : Mild bases (e.g., K₂CO₃) minimize protodeboronation.
  • Solvent polarity : Higher polarity (e.g., DMF/H₂O) stabilizes intermediates but may require lower temperatures (50–60°C).
  • Catalyst tuning : Bulky ligands (XPhos) improve selectivity for sterically hindered aryl partners .

Q. What strategies mitigate hydrolytic instability during aqueous-phase reactions?

Hydrolytic degradation is pH-dependent:

pH RangeStabilityMitigation Strategy
<6.0HighUse buffered conditions (e.g., acetate buffer).
7.0–8.5ModerateAdd stabilizing agents (e.g., diols or β-cyclodextrin).
>9.0LowAvoid prolonged exposure; use anhydrous solvents.
β-Cyclodextrin complexes reduce hydrolysis by shielding the boronic acid group, improving stability by 3–5× in neutral aqueous media .

Q. How can this compound be applied in targeted drug delivery systems?

The trifluoromethoxy group enhances lipophilicity, enabling:

  • Bioconjugation : Form pH-responsive boronate esters with diol-containing drugs (e.g., glycosylated proteins).
  • Cellular uptake : Nano-carriers functionalized with this boronic acid show improved endosomal escape in cancer cells (e.g., A2780 ovarian cancer models) via ROS-triggered release .

Q. What analytical methods resolve byproducts from protodeboronation or coupling side reactions?

  • LC-MS/MS : Identifies deboronated aryl species (e.g., 3-(trifluoromethoxy)phenol).
  • ²D NMR (HSQC, HMBC) : Maps unexpected coupling adducts (e.g., homocoupled biaryls).
  • X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-(trifluoromethoxy)phenylboronic acid
Reactant of Route 2
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2-Bromo-3-(trifluoromethoxy)phenylboronic acid

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